(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
Description
The compound "(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid" features a piperidine core substituted with a cyclopropyl group at position 2 and a carboxylic acid at position 3. The tert-butoxycarbonyl (Boc) group at the nitrogen serves as a protective moiety, commonly used in peptide synthesis and medicinal chemistry to temporarily block reactive amines . The (2R,3R) stereochemistry suggests distinct spatial arrangements that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2R,3R)-2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
HVEGVUCDDCZOSN-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound is explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the cyclopropyl group can enhance the compound’s stability and binding affinity to biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Mechanism of Action
The mechanism of action of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, while the piperidine ring can interact with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Ring Systems and Substituents
Piperidine vs. Pyrrolidine Derivatives
- Compound A: rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid (C₁₃H₂₃NO₄) Core: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Substituents: Propyl group at position 4 vs. cyclopropyl at position 2. The propyl group offers linear hydrophobicity, whereas cyclopropyl’s rigid, sp²-hybridized carbons may enhance stereoelectronic effects .
Aromatic vs. Aliphatic Substituents
- Compound B: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (C₁₇H₂₃NO₄) Substituents: Phenyl (aromatic) at position 4 vs. cyclopropyl (aliphatic) at position 2. phenyl’s ~80 ų) reduces steric hindrance, favoring interactions in constrained environments .
Protecting Groups
Boc vs. Fmoc
- Compound C : rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid
Comparative Data Table
Research Implications and Limitations
While structural comparisons highlight functional differences, experimental data (e.g., solubility, logP, bioactivity) for direct comparisons are absent in the provided evidence. Future studies should prioritize:
- Stereochemical resolution : Assessing enantiomer-specific effects in drug discovery.
- Protecting group kinetics : Comparing Boc vs. Fmoc deprotection efficiency in piperidine derivatives.
- Cyclopropyl vs. phenyl : Quantifying steric/electronic contributions to receptor binding.
Biological Activity
(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other relevant pharmacological effects.
- Molecular Formula : C₁₄H₂₅NO₅
- Molecular Weight : 287.35 g/mol
- CAS Number : 120205-50-7
- Purity : Typically stored under inert atmosphere at 2-8°C.
Antibacterial Activity
Research indicates that derivatives of piperidine compounds often exhibit antibacterial properties. A study on similar compounds demonstrated that various substituted amides showed promising activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited IC50 values lower than those of standard antibiotics like Penicillin G and Kanamycin B, indicating strong antibacterial potential .
| Compound | Bacterial Strain | IC50 (µg/mL) | Reference |
|---|---|---|---|
| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | |
| This compound | Bacillus subtilis | TBD |
Antifungal Activity
The antifungal activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with bulky groups at specific positions on the cyclopropyl ring demonstrated enhanced antifungal efficacy. For instance, modifications at the 4-position of the benzene ring showed increased inhibitory rates against various fungal strains .
Case Studies and Research Findings
- Antimicrobial Screening : A series of derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with the tert-butoxycarbonyl moiety generally exhibited superior antibacterial and antifungal activities compared to their non-substituted counterparts .
- Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications to the cyclopropyl group significantly influence biological activity. For example, the introduction of electron-withdrawing groups at specific positions increased the potency against both bacterial and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
